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Compound of Interest

Compound Name: Psb 11 hydrochloride

CAS No.: 444717-56-0

Cat. No.: B1497081

Get Quote

Executive Summary & Scientific Rationale
The A3 Adenosine Receptor (A3AR) is a G protein-coupled receptor (GPCR) that preferentially

couples to Gi/Gq proteins. Unlike other adenosine subtypes, A3AR frequently exhibits

constitutive activity—spontaneous isomerization to the active state (

) in the absence of ligand. This basal signaling is pathologically relevant in oncology (tumor
proliferation) and inflammation (neutrophil migration).

PSB-11 (8-ethyl-4-methyl-2-phenyl-(8R)-4,5,7,8-tetrahydro-1H-imidazo[2,1-i]purin-5-one) is a

potent, high-affinity inverse agonist selective for the human A3AR (

nM).[1] Unlike neutral antagonists which merely occupy the orthosteric site, PSB-11 stabilizes
the receptor in its inactive conformation (

), actively suppressing basal signaling.

Critical Species Selectivity Warning: PSB-11 is highly selective for human A3AR. It displays

negligible affinity for the rat A3AR (
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nM).[2] Do not use this compound for rat-derived cell lines or in vivo rat models.

Mechanism of Action: The Two-State Model
To understand the application of PSB-11, one must visualize the receptor equilibrium.

Constitutive activity occurs when the equilibrium shifts spontaneously toward

. PSB-11 forces the shift back to

.

Visualization: Inverse Agonism Pathway

Cell Membrane

A3AR (Inactive) A3AR* (Constitutively Active)
Spontaneous
Isomerization

Gi Protein
(Heterotrimer)

Coupling
Adenylate Cyclase

(Inhibition)
Inhibits cAMP Levels

(Decreased Basal)
Reduces

PSB-11
(Inverse Agonist)

Stabilizes
(High Affinity)

Click to download full resolution via product page

Caption: PSB-11 binds and stabilizes the inactive A3AR conformation, preventing spontaneous

Gi coupling and restoring basal cAMP levels.

Compound Preparation & Handling[3][4]
Compound: PSB-11 Hydrochloride (verify CAS: 453591-58-7).[1]

Molecular Weight: ~331.8 g/mol (free base).

Solubility: Soluble in DMSO (up to 25-50 mM). Limited solubility in neutral water.

Preparation Protocol:

Stock Solution: Dissolve PSB-11 in 100% DMSO to create a 10 mM stock. Aliquot into light-

protective tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles.
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Working Solution: Dilute the stock into the assay buffer immediately before use. Ensure the

final DMSO concentration in the well is <0.5% (ideally <0.1%) to prevent solvent artifacts.

Protocol A: [³⁵S]GTPγS Binding Assay (Membrane
Level)
The Gold Standard for quantifying Inverse Agonism.

Objective: Measure the reduction in basal G-protein activation caused by PSB-11.

Materials
Membranes from CHO or HEK293 cells stably expressing human A3AR.[3]

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl.

GDP (1 µM final) – Critical to reduce noise.

[³⁵S]GTPγS (~0.1 nM final).

PSB-11 (Concentration range: 0.1 nM to 1 µM).

Step-by-Step Workflow
Membrane Prep: Thaw membranes and dilute in Assay Buffer. Homogenize gently (Dounce)

to ensure uniform suspension.

Pre-Incubation (The "Quiet" Phase):

In a 96-well plate, add GDP (10 µM stock → 1 µM final).

Add PSB-11 dilution series.[3]

Add Membranes (5–10 µg protein/well).

Note: Do not add [³⁵S]GTPγS yet. Incubate for 30 mins at 25°C to allow PSB-11 to lock

the receptor in the inactive state.

Reaction Start: Add [³⁵S]GTPγS to all wells.
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Incubation: Incubate for 60 minutes at 25°C.

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold

buffer.

Quantification: Liquid scintillation counting.

Data Analysis:

Plot CPM vs. log[PSB-11].

Result: You should observe a sigmoidal decrease in CPM.

Calculation: The

represents the potency of inverse agonism (Literature

nM).

Protocol B: cAMP Modulation Assay (Whole Cell)
Functional validation of "brake release."

Objective: Since A3AR is Gi-coupled, constitutive activity results in lowered basal cAMP. PSB-

11 treatment should increase cAMP levels relative to untreated cells.

Challenge: Basal cAMP is often too low to detect a further decrease, or to detect the "recovery"

caused by an inverse agonist. Solution: Use Forskolin to stimulate Adenylate Cyclase.

Constitutive A3AR will blunt this peak; PSB-11 will restore it.

Experimental Design Table
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Group
Treatment
Components

Expected Outcome
(cAMP)

Interpretation

Basal Buffer only Very Low Baseline noise

Stimulated Control 1 µM Forskolin High Max cyclase capacity

Constitutive A3AR
1 µM Forskolin +

A3AR Expression

Moderate

(Suppressed)

Constitutive Gi activity

"braking" the signal

Inverse Agonist
1 µM Forskolin +

PSB-11
Very High (Restored)

PSB-11 releases the

"brake"

Workflow Visualization

Seed hA3AR-CHO Cells
(24h prior)

Wash with Serum-Free Buffer
(Remove Adenosine source)

Add Adenosine Deaminase (ADA)
(CRITICAL: 1 U/mL)

Add PSB-11 + Forskolin (1-10 µM)
Simultaneous Addition

Incubate 30 min @ 37°C

Lyse Cells & Detect cAMP
(TR-FRET or ELISA)
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Caption: Workflow for detecting inverse agonism. ADA is essential to remove endogenous

adenosine which acts as an agonist.

Critical Step: Adenosine Deaminase (ADA)
You must add ADA (1 U/mL) to the buffer. Cells constitutively release adenosine. If you do not

remove it, the adenosine will activate the receptor. You will not be able to distinguish between

blocking constitutive activity (inverse agonism) and blocking endogenous adenosine (neutral

antagonism).

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

No Inverse Agonism observed Receptor density too low

Constitutive activity is density-

dependent. Use a high-

expressing clone (

fmol/mg).

High background in GTPγS High GDP levels
Optimize GDP concentration

(usually 1-10 µM).

PSB-11 Inactive Wrong Species
Confirm cells are Human, not

Rat/Mouse.

Variable Results Endogenous Adenosine
Ensure ADA is fresh and active

in the assay buffer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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